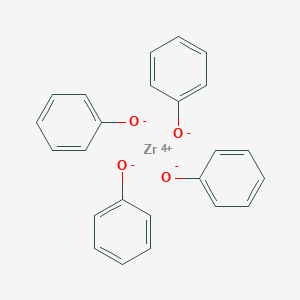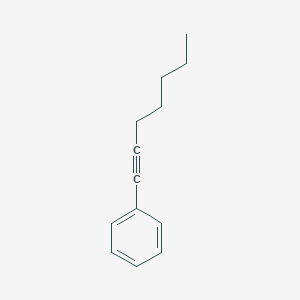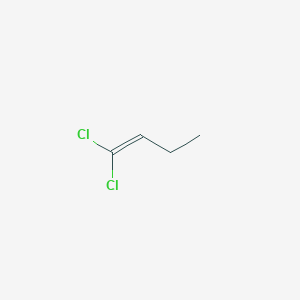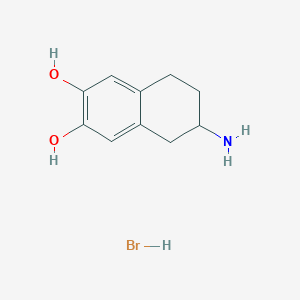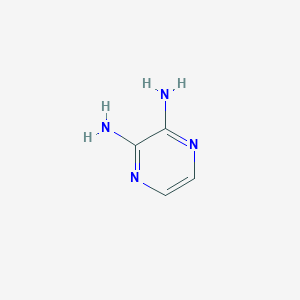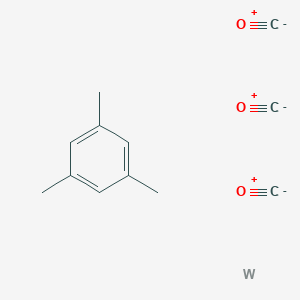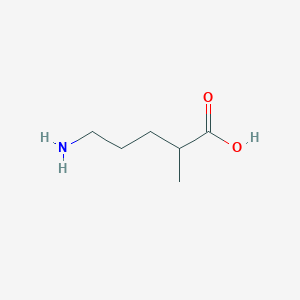
5-Amino-2-methyl-valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-methyl-valeric acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in certain plants and microorganisms. It is structurally similar to the branched-chain amino acid valine but has an additional amino group. L-Norvaline has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance protein synthesis.
Mécanisme D'action
5-Amino-2-methyl-valeric acid inhibits the activity of arginase, leading to an increase in arginine availability and subsequent nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.
Effets Biochimiques Et Physiologiques
5-Amino-2-methyl-valeric acid has been shown to enhance protein synthesis and increase muscle growth in animal studies. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, 5-Amino-2-methyl-valeric acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-methyl-valeric acid has several advantages for lab experiments, including its ability to enhance protein synthesis and increase muscle growth. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are several future directions for 5-Amino-2-methyl-valeric acid research, including its potential therapeutic applications in cancer, diabetes, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its dosing and administration. In addition, the development of novel synthesis methods and derivatives of 5-Amino-2-methyl-valeric acid may lead to improved therapeutic outcomes.
Méthodes De Synthèse
5-Amino-2-methyl-valeric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of valeric acid with ammonia and hydrogen gas under high pressure and temperature. Microbial fermentation involves the use of microorganisms such as Pseudomonas aeruginosa to produce 5-Amino-2-methyl-valeric acid from valine.
Applications De Recherche Scientifique
5-Amino-2-methyl-valeric acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the activity of arginase, an enzyme that breaks down arginine, leading to an increase in nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
10483-16-6 |
|---|---|
Nom du produit |
5-Amino-2-methyl-valeric acid |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
5-amino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
UTJLXEIPEHZYQJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN)C(=O)O |
SMILES canonique |
CC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
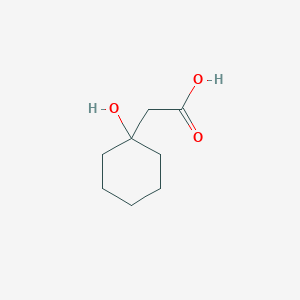
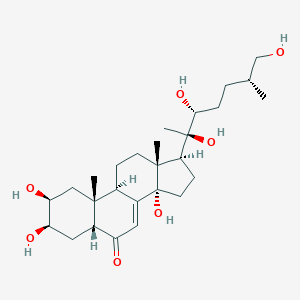
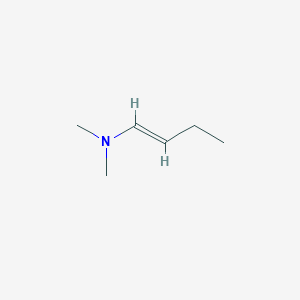
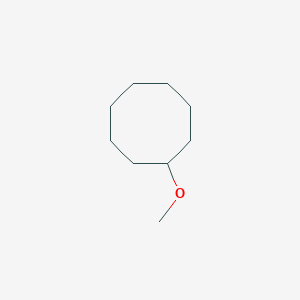
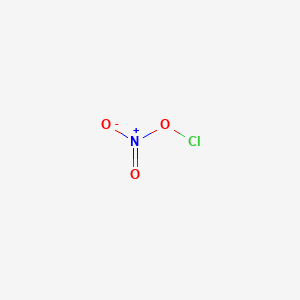
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
